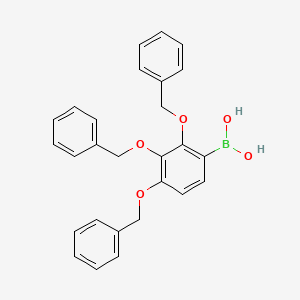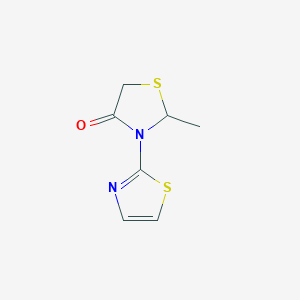![molecular formula C15H14O2S B13998558 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 66826-89-9](/img/structure/B13998558.png)
[2-(Benzenesulfonyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzenesulfonyl)cyclopropyl]benzene is an organic compound characterized by the presence of a cyclopropyl ring bonded to a benzenesulfonyl group and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Benzenesulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives
Aplicaciones Científicas De Investigación
[2-(Benzenesulfonyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the compound’s cyclopropyl ring can induce strain in the enzyme’s active site, further enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Benzenesulfonyl)ethyl]benzene
- [2-(Benzenesulfonyl)propyl]benzene
- [2-(Benzenesulfonyl)butyl]benzene
Uniqueness
Compared to similar compounds, [2-(Benzenesulfonyl)cyclopropyl]benzene is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. The ring strain in the cyclopropyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry and biochemical studies .
Propiedades
Número CAS |
66826-89-9 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
Clave InChI |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


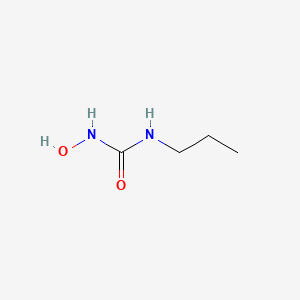
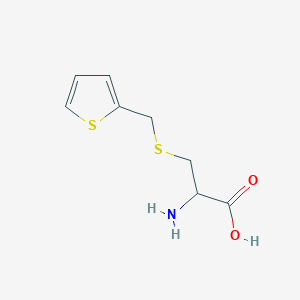
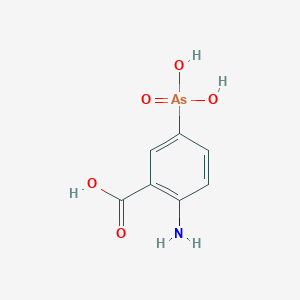
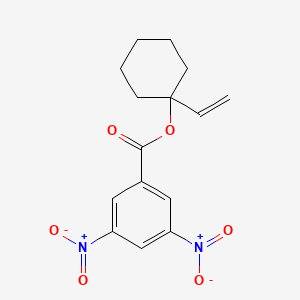
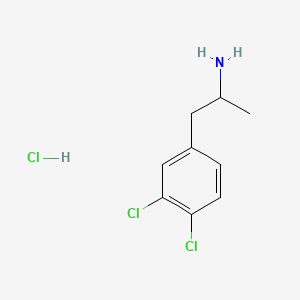

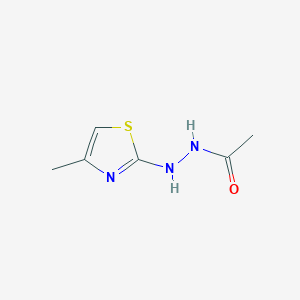
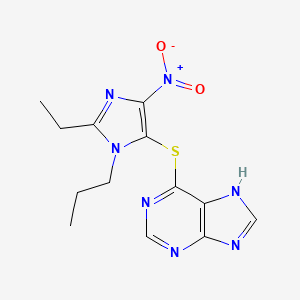
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
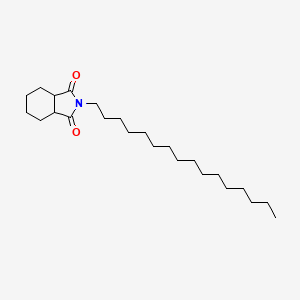

![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
